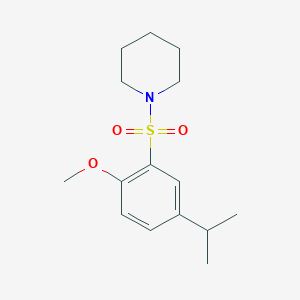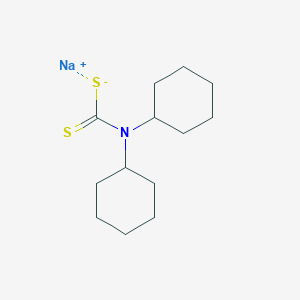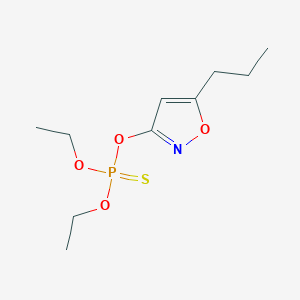
N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide, commonly known as TMB-PSA, is a chemical compound used in scientific research for its unique properties. This compound is widely used in the field of biochemistry and pharmacology due to its ability to inhibit certain enzymes and proteins.
Wirkmechanismus
TMB-PSA inhibits the activity of enzymes and proteins by binding to their active sites. It forms a stable complex with the enzyme or protein, preventing it from carrying out its normal function. The inhibition is reversible, and the enzyme or protein activity can be restored by removing TMB-PSA from the system.
Biochemical and Physiological Effects:
TMB-PSA has been shown to have various biochemical and physiological effects. It has been reported to reduce intraocular pressure, making it a potential treatment for glaucoma. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for various inflammatory diseases. Additionally, it has been shown to have antitumor activity, making it a potential treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using TMB-PSA in lab experiments is its high specificity for certain enzymes and proteins. This allows researchers to study the function of these enzymes and proteins in a controlled manner. Additionally, TMB-PSA is relatively easy to synthesize and purify, making it readily available for research purposes.
One of the limitations of using TMB-PSA in lab experiments is its potential toxicity. TMB-PSA has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when handling the compound. Additionally, TMB-PSA has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research involving TMB-PSA. One area of interest is the development of TMB-PSA derivatives with increased potency and selectivity for certain enzymes and proteins. Another area of interest is the use of TMB-PSA as a therapeutic agent for various diseases, such as glaucoma, cancer, and inflammatory diseases. Additionally, TMB-PSA could be used as a tool to study the function of other enzymes and proteins, potentially leading to the discovery of new therapeutic targets.
Synthesemethoden
TMB-PSA can be synthesized by reacting 2,4,4-trimethylpentan-2-amine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of TMB-PSA as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
TMB-PSA is widely used in scientific research as a tool to study the function of various enzymes and proteins. It is commonly used to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as respiration, acid-base balance, and bone resorption. TMB-PSA has also been shown to inhibit the activity of other enzymes such as aldose reductase, acetylcholinesterase, and tyrosinase.
Eigenschaften
Molekularformel |
C14H23NO2S |
|---|---|
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H23NO2S/c1-13(2,3)11-14(4,5)15-18(16,17)12-9-7-6-8-10-12/h6-10,15H,11H2,1-5H3 |
InChI-Schlüssel |
DZPZRENVHCYXES-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
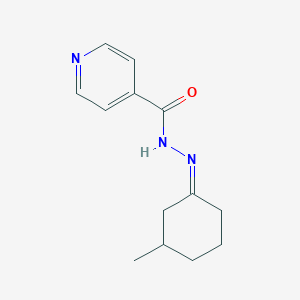
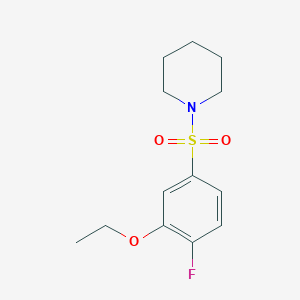
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)

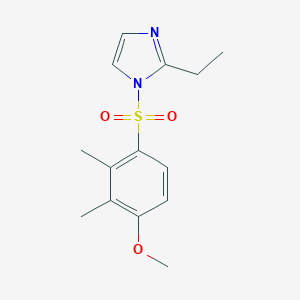
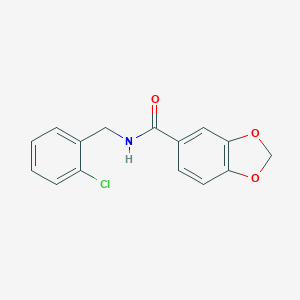

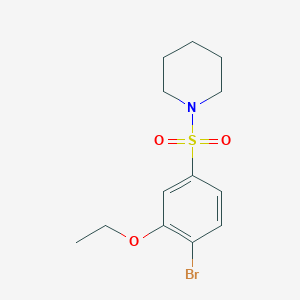
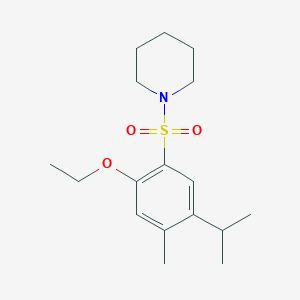
![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)
